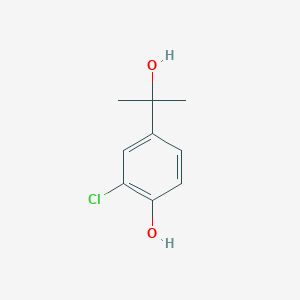

2-Chloro-4-(2-hydroxypropan-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1450802-29-5 |

|---|---|

Molecular Formula |

C9H11ClO2 |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

2-chloro-4-(2-hydroxypropan-2-yl)phenol |

InChI |

InChI=1S/C9H11ClO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 |

InChI Key |

OKECGUSGCAIPNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Carbon-Chlorine Bond Formation on the Aromatic Nucleus

The introduction of a chlorine atom at the C-2 position of the phenol (B47542) ring, ortho to the hydroxyl group and meta to the C-4 substituent, requires careful selection of chlorinating agents and reaction conditions to achieve the desired regioselectivity. The hydroxyl group is a potent ortho-, para-directing group, which can complicate the selective chlorination at the desired position.

Regioselective Electrophilic Aromatic Chlorination Approaches

Electrophilic aromatic chlorination is a primary method for introducing chlorine onto an aromatic ring. The key challenge in the synthesis of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol is to direct the chlorination to the position ortho to the hydroxyl group.

Various chlorinating agents can be employed, with their reactivity and selectivity often tuned by catalysts. Common reagents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). scientificupdate.com The choice of catalyst can significantly influence the ortho/para product ratio. For instance, Lewis basic selenoether catalysts have been shown to provide excellent ortho-selectivity in the chlorination of phenols. acs.org Similarly, certain thiourea-based catalysts can direct the chlorination with NCS towards either the ortho or para position with high selectivity. scientificupdate.com

The use of organocatalysts can fine-tune the reactivity of sulfuryl chloride. nih.gov For example, acetonitrile (B52724) can activate SO₂Cl₂ for the chlorination of various aromatic compounds. nih.gov For achieving high para-selectivity in phenol chlorination, catalysts like diisopropyl ether have been found to be effective, while high ortho-selectivity can be achieved with catalysts such as (S)-diphenylprolinol. nih.gov

The table below summarizes various catalytic systems for regioselective chlorination of phenols.

| Catalyst System | Chlorinating Agent | Predominant Isomer | Selectivity (ortho:para) |

| Thiourea Catalyst 6 | N-Chlorosuccinimide | ortho | up to 10:1 |

| Thiourea Catalyst 7 | N-Chlorosuccinimide | para | up to 1:20 |

| (S)-Diphenylprolinol | Sulfuryl Chloride | ortho | up to 99:1 |

| Diisopropyl Ether | Sulfuryl Chloride | para | up to 4:96 |

| Selenoether Catalyst | N-Chlorosuccinimide | ortho | >20:1 |

This data is compiled from studies on various phenol substrates and illustrates the principle of catalyst-controlled regioselectivity. scientificupdate.comacs.orgnih.gov

Halogen Exchange and Transformation Reactions

Halogen exchange, or the Finkelstein reaction for aromatic compounds, offers an alternative route to introduce a chlorine atom. frontiersin.org This typically involves the conversion of an aryl bromide or iodide to an aryl chloride. rsc.orgucl.ac.uk These reactions are often catalyzed by transition metals like copper, nickel, or palladium. rsc.orgucl.ac.uk For instance, aryl bromides can be converted to their corresponding chlorides using copper(I) chloride in pyridine (B92270). ucl.ac.uk

Another approach involves metal-halogen exchange, where an organometallic species is formed, which can then be quenched with an electrophilic chlorine source. wikipedia.org For example, an aryl bromide can undergo lithium-halogen exchange with an organolithium reagent to form an aryllithium species. wikipedia.org

Methodologies for the Introduction of the 2-Hydroxypropan-2-yl Moiety

The 2-hydroxypropan-2-yl group is a tertiary alcohol. Its introduction onto the phenolic ring can be achieved through several synthetic strategies.

Alkylation Pathways on Phenolic Substrates

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. slchemtech.com In the context of phenols, this reaction involves an electrophilic substitution. slchemtech.com The alkylation of phenol with olefins in the presence of an acid catalyst can lead to C-alkylated products. researchgate.net A potential, though less direct, route could involve the Friedel-Crafts acylation of a protected chlorophenol followed by the addition of an organometallic reagent to the resulting ketone.

Direct alkylation of phenols can sometimes lead to a mixture of O-alkylated and C-alkylated products. researchgate.net The reaction conditions, including the catalyst and solvent, play a crucial role in determining the product distribution. researchgate.net

Grignard or Organolithium Additions to Ketonic Precursors

A highly effective and common method for creating tertiary alcohols is the addition of organometallic reagents to ketones. organic-chemistry.orglibretexts.org In the synthesis of this compound, a plausible precursor would be 3-chloro-4-hydroxyacetophenone.

The reaction would involve the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium (B1224462) to the carbonyl group of the acetophenone (B1666503) derivative. organic-chemistry.orgtaylorandfrancis.com This nucleophilic addition forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields the desired tertiary alcohol. libretexts.org

Reaction Scheme: 3-chloro-4-hydroxyacetophenone + CH₃MgBr → Intermediate Alkoxide --(H₃O⁺)--> this compound

This method is generally high-yielding and tolerates a variety of functional groups, although the acidic phenolic proton would need to be considered. It might be necessary to use an excess of the Grignard reagent to account for deprotonation of the phenol or to protect the hydroxyl group prior to the addition reaction.

Multi-Step Convergent and Divergent Synthetic Sequences

A complete synthesis of this compound would likely involve a multi-step sequence. youtube.com Such sequences can be designed in a convergent or divergent manner.

A plausible convergent synthesis might involve:

Preparation of 4-hydroxyacetophenone.

Regioselective chlorination at the 3-position to yield 3-chloro-4-hydroxyacetophenone.

Addition of a methyl organometallic reagent to the ketone to form the final product.

An alternative divergent approach could start with a common intermediate that is then modified to produce different final products. For instance, 4-(2-hydroxypropan-2-yl)phenol (B2518238) could be synthesized first, followed by a regioselective chlorination. However, controlling the chlorination site in the presence of both the hydroxyl and the bulky tertiary alcohol group could be challenging.

Chemo-, Regio-, and Stereoselectivity in Complex Synthetic Pathways

The synthesis of this compound presents notable challenges in controlling chemo- and regioselectivity, particularly during the initial Friedel-Crafts acylation of 2-chlorophenol (B165306). The hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring exert competing directing effects during electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, yet also ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance from the chloro group at the 2-position, significantly influences the position of acylation.

The desired product, 4-acetyl-2-chlorophenol, requires acylation to occur at the para-position relative to the hydroxyl group. However, the formation of the ortho-acylated isomer, 2-acetyl-6-chlorophenol, is a potential side reaction. The regioselectivity of this reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The use of bulky Lewis acids can favor para-substitution due to steric hindrance at the ortho-positions adjacent to the existing substituents.

To illustrate the impact of reaction conditions on regioselectivity, a hypothetical study on the Friedel-Crafts acylation of 2-chlorophenol with acetyl chloride is presented in the table below.

| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | para:ortho Isomer Ratio |

| 1 | AlCl₃ | CS₂ | 0 | 2 | 85:15 |

| 2 | FeCl₃ | Nitrobenzene (B124822) | 25 | 4 | 70:30 |

| 3 | ZnCl₂ | 1,2-Dichloroethane | 50 | 6 | 90:10 |

| 4 | SnCl₄ | Dichloromethane | 0 | 3 | 80:20 |

The subsequent step, the Grignard reaction of 4-acetyl-2-chlorophenol with a methylmagnesium halide (e.g., CH₃MgBr), is a chemoselective transformation. The Grignard reagent selectively attacks the electrophilic carbonyl carbon of the acetyl group, leaving the aromatic ring and the chloro- and hydroxyl-substituents intact. This reaction is generally high-yielding and proceeds with excellent chemoselectivity to form the tertiary alcohol, this compound. masterorganicchemistry.com

Development of Novel Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic chemistry have focused on the development of more sustainable, efficient, and safer methodologies. These novel approaches have the potential to significantly improve the synthesis of this compound.

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, which generate significant amounts of hazardous waste. acs.orgresearchgate.net Green chemistry principles advocate for the use of catalytic amounts of more environmentally benign catalysts. nih.gov For the acylation of 2-chlorophenol, solid acid catalysts such as zeolites, montmorillonite (B579905) clays, or metal triflates could be employed. routledge.comnumberanalytics.com These catalysts are often reusable, reduce waste, and can lead to improved selectivity. numberanalytics.com

The use of greener solvents is another key aspect. Replacing hazardous solvents like carbon disulfide or nitrobenzene with more benign alternatives such as ionic liquids or even solvent-free conditions can significantly reduce the environmental impact of the synthesis. nih.gov A patent for a green synthesis of a related compound, chlorphenesin, highlights the use of glycerol (B35011) and diethyl carbonate, avoiding more toxic reagents. khanacademy.org

A comparison of traditional versus greener approaches for the Friedel-Crafts acylation step is outlined below:

| Parameter | Traditional Method | Green Chemistry Approach |

| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acid (e.g., Zeolite H-BEA) |

| Solvent | Nitrobenzene | Anisole or solvent-free |

| Waste | Acidic aqueous waste | Minimal, catalyst is recyclable |

| Safety | Corrosive and hazardous reagents | Reduced hazard profile |

Photochemically Driven Synthesis

Photochemical methods offer unique pathways for the synthesis and functionalization of aromatic compounds, often proceeding under mild conditions without the need for harsh reagents. nih.gov While a direct photochemical synthesis of this compound has not been reported, photochemical strategies could be envisioned for the alkylation of the 2-chlorophenol precursor. For instance, a photo-Friedel-Crafts type reaction or a photocatalytic approach could be developed to introduce the hydroxypropyl group. acs.org

Photoinduced reactions can sometimes offer different regioselectivity compared to traditional thermal reactions, potentially providing a novel route to the desired para-substituted product. researchgate.net The photochemical alkylation of phenols has been demonstrated, suggesting the feasibility of such an approach for the synthesis of complex phenol derivatives. nih.gov

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.netdigitellinc.comnih.govnih.gov The synthesis of this compound could be adapted to a continuous flow process.

The Friedel-Crafts acylation step, which is often exothermic, can be performed more safely in a flow reactor with precise temperature control. researchgate.netdigitellinc.com The use of packed-bed reactors containing a heterogeneous catalyst would allow for continuous production and easy separation of the product. nih.gov The subsequent Grignard reaction can also be carried out in a flow system, minimizing the risks associated with handling large quantities of reactive organometallic reagents. digitellinc.com

A hypothetical continuous flow setup could involve pumping a solution of 2-chlorophenol and acetyl chloride through a heated column packed with a solid acid catalyst. The output stream containing 4-acetyl-2-chlorophenol could then be directly mixed with a stream of methylmagnesium bromide in a second flow reactor to yield the final product.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated and isotopically labeled analogues of this compound is crucial for conducting mechanistic studies, understanding reaction pathways, and for use as internal standards in analytical methods. researchgate.netscripps.edunih.gov

Deuterated analogues of the target compound can be prepared by using deuterated starting materials in the established synthetic route. For example, to introduce deuterium (B1214612) into the isopropyl group, deuterated methylmagnesium iodide (CD₃MgI) could be used in the Grignard reaction with 4-acetyl-2-chlorophenol. This would yield 2-Chloro-4-(2-hydroxy(perdeuteropropan)-2-yl)phenol. Similarly, deuterated acetyl chloride (CD₃COCl) could be used in the Friedel-Crafts acylation to label the acetyl group, which would then be incorporated into the final product. The synthesis of α,α-dideuterio alcohols from acyl chlorides using samarium(II) iodide and deuterium oxide has been reported as an effective method. mdpi.com

Isotopic labeling of the aromatic ring can be more challenging but can be achieved through various methods, including acid-catalyzed hydrogen-deuterium exchange on the 2-chlorophenol starting material. The positions of deuterium incorporation would depend on the reaction conditions.

The following table provides examples of potential isotopically labeled precursors and the resulting labeled analogue of this compound.

| Labeled Precursor | Resulting Labeled Analogue | Purpose of Labeling |

| 2-Chlorophenol-d₅ | This compound-d₅ | Mechanistic studies of aromatic reactions |

| Acetyl-d₃ chloride | 2-Chloro-4-(2-hydroxy(propan-1,1,1-d₃)-2-yl)phenol | Elucidation of Grignard reaction mechanism |

| Methyl-d₃ magnesium bromide | 2-Chloro-4-(2-hydroxy(propan-2-yl-d₆))phenol | Mass spectrometry internal standard |

Fundamental Reactivity and Mechanistic Investigations

Reactivity Profiles of the Phenolic Hydroxyl Group

The hydroxyl group attached directly to the aromatic ring is the most reactive site for many chemical transformations. Its acidic proton and the nucleophilic character of the corresponding phenoxide ion are central to its reactivity.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into ether and ester derivatives through various synthetic protocols.

Etherification: The formation of an ether from the phenolic group typically proceeds via the Williamson ether synthesis. This method involves the deprotonation of the phenol (B47542) using a suitable base to form a potent nucleophile, the phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. Due to the steric hindrance from the adjacent chlorine atom, reactions may require slightly more forcing conditions compared to unhindered phenols.

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Acetone | 1-Chloro-2-methoxy-4-(2-hydroxypropan-2-yl)benzene |

| Ethyl bromide (CH₃CH₂Br) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-Chloro-2-ethoxy-4-(2-hydroxypropan-2-yl)benzene |

| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | 1-(Benzyloxy)-2-chloro-4-(2-hydroxypropan-2-yl)benzene |

Esterification: Phenols are generally less reactive than aliphatic alcohols in direct esterification with carboxylic acids. khanacademy.org Therefore, more potent acylating agents such as acid chlorides or anhydrides are typically employed, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Phase-transfer catalysis is also an effective method for the esterification of phenols with acid chlorides. researchgate.net

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl chloride | Pyridine | Dichloromethane (DCM) | 2-Chloro-4-(2-hydroxypropan-2-yl)phenyl acetate |

| Acetic anhydride | Pyridine | None or DCM | 2-Chloro-4-(2-hydroxypropan-2-yl)phenyl acetate |

| Benzoyl chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 2-Chloro-4-(2-hydroxypropan-2-yl)phenyl benzoate |

Redox Chemistry of Phenols

Phenols are susceptible to oxidation, often proceeding through phenoxyl radical intermediates. The stability and subsequent reaction pathways of these radicals are influenced by the steric and electronic nature of the ring substituents. rasayanjournal.co.inamfine.com In the case of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol, the ortho-chloro and para-alkyl groups provide steric hindrance around the hydroxyl group. rasayanjournal.co.inacs.orgacs.org

The oxidation process can be initiated by various chemical oxidants (e.g., ferricyanide, Fremy's salt) or electrochemical methods. acs.orgresearchgate.net The initial step is the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. This radical is stabilized by resonance, delocalizing the unpaired electron into the aromatic ring. Due to the substitution pattern, this radical may undergo several fates:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers.

Further Oxidation: The radical can be further oxidized to form quinone-type structures, although this is complicated by the substitution pattern.

Reaction with other molecules: The radical can abstract a hydrogen atom from a substrate, functioning as an antioxidant. rasayanjournal.co.in

The presence of the chlorine atom can also lead to dehalogenation during oxidative coupling processes. acs.org Under certain chlorination conditions, phenols can be oxidized to species like dihydroxybenzenes and benzoquinones. nih.gov

Reactivity of the Aryl Chlorine Atom

The chlorine atom attached to the aromatic ring is significantly less reactive than an alkyl chloride. Its reactivity is primarily manifested in transition metal-catalyzed reactions or under conditions that promote unusual mechanisms.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process that replaces the carbon-chlorine bond with a carbon-hydrogen bond, effectively removing the halogen from the aromatic ring. This transformation is a common and useful reaction for aryl halides.

One of the most prevalent methods is catalytic hydrogenation . This involves treating the aryl chloride with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base (like NaOH or Et₃N) to neutralize the HCl byproduct. Other methods include the use of various reducing agents, such as metal hydrides or dissolving metals, sometimes in the presence of a catalyst. nih.govasm.orgascelibrary.orgasm.org

| Reagent/System | Conditions | Product |

|---|---|---|

| H₂, Pd/C, NaOH | Methanol, Room Temperature | 4-(2-Hydroxypropan-2-yl)phenol (B2518238) |

| Sodium borohydride (B1222165) (NaBH₄), PdCl₂ | Methanol, Reflux | 4-(2-Hydroxypropan-2-yl)phenol |

| Formate salts (e.g., HCOONa) | Pd/C, Water | 4-(2-Hydroxypropan-2-yl)phenol |

| Raney Nickel, H₂ | Ethanol, Elevated pressure/temp. | 4-(2-Hydroxypropan-2-yl)phenol |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the aryl chlorine. Aryl chlorides are the least reactive of the aryl halides (I > Br > Cl), often necessitating the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step, which is typically the rate-determining step. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgacs.org It is a versatile method for creating new C-C bonds, leading to biaryl or vinyl-substituted aromatic compounds.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com Copper-free versions of this reaction have also been developed to avoid the homocoupling of alkynes. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This powerful transformation requires a palladium catalyst with specific, often sterically hindered, ligands and a strong, non-nucleophilic base like sodium tert-butoxide. acsgcipr.orglibretexts.orgrug.nl

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Substituted Biphenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Substituted Diphenylacetylene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Substituted Arylamine |

Reactivity of the Tertiary Alcohol Functionality

The chemical behavior of this compound is significantly influenced by the tertiary alcohol group attached to the phenol ring. This functionality imparts a distinct set of reactive properties, which are discussed in the following subsections.

Dehydration Processes and Olefin Formation

The tertiary alcohol group in this compound can undergo acid-catalyzed dehydration to yield the corresponding alkene, 2-chloro-4-(prop-1-en-2-yl)phenol. This elimination reaction is a characteristic transformation of tertiary alcohols, which are more prone to dehydration than primary or secondary alcohols due to the stability of the resulting tertiary carbocation intermediate.

The reaction mechanism proceeds via protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). Subsequent loss of the water molecule generates a tertiary benzylic carbocation. The stability of this carbocation is enhanced by both the inductive effect of the three alkyl groups and resonance delocalization of the positive charge into the adjacent phenol ring. Finally, a proton is abstracted from an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond, resulting in the olefin product.

The general conditions for such dehydration reactions are summarized in the table below.

| Reagent/Catalyst | Temperature | Product |

| Concentrated H₂SO₄ | High | 2-chloro-4-(prop-1-en-2-yl)phenol |

| Concentrated H₃PO₄ | High | 2-chloro-4-(prop-1-en-2-yl)phenol |

| Alumina (Al₂O₃) | High | 2-chloro-4-(prop-1-en-2-yl)phenol |

Rearrangement Reactions Involving the Isopropyl Moiety

While this compound itself is not primed for a classical pinacol (B44631) rearrangement, a closely related 1,2-diol derivative could undergo such a transformation. The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. For a substrate derived from our target molecule, such as 1-(2-chloro-4-hydroxyphenyl)-1,2-dimethylpropane-1,2-diol, the reaction would proceed through the formation of a carbocation intermediate followed by a 1,2-alkyl or 1,2-aryl shift.

The mechanism involves the protonation of one of the hydroxyl groups and its subsequent departure as water to form a carbocation. The more stable carbocation will be preferentially formed. Following this, a methyl or phenyl group from the adjacent carbon migrates to the carbocation center. The driving force for this rearrangement is the formation of a more stable resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product.

Electrophilic Aromatic Substitution on the Phenol Ring Following Initial Derivatization

Further electrophilic aromatic substitution on the phenol ring of a derivatized form of this compound would be governed by the directing effects of the existing substituents: the chloro group, the hydroxyl group, and the derivatized side chain. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The chlorine atom, while deactivating due to its inductive electron-withdrawing effect, is also an ortho-, para-director because of its lone pairs that can participate in resonance.

The combined effect of the hydroxyl and chloro groups would direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Given that the para position is already occupied by the isopropyl moiety, substitution would be expected to occur at the positions ortho to the hydroxyl group (C3 and C5). The chloro group at C2 would sterically hinder attack at C3, making C5 the most likely site for electrophilic attack. The alkyl side chain is a weak activating group and also an ortho-, para-director.

The outcomes of typical electrophilic aromatic substitution reactions are predicted in the table below.

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-(2-hydroxypropan-2-yl)-5-nitrophenol |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-chloro-4-(2-hydroxypropan-2-yl)phenol |

| Sulfonation | SO₃, H₂SO₄ | 3-Chloro-5-(2-hydroxypropan-2-yl)-4-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-chloro-4-(2-hydroxypropan-2-yl)phenol |

Radical Reactions and Associated Mechanisms

The presence of a chlorine atom on the aromatic ring and a benzylic position in the isopropyl group suggests potential reactivity under radical conditions. Free-radical halogenation, for instance, typically occurs at positions that can form stable radical intermediates. While the tertiary hydrogen is absent in the side chain of this compound, radical abstraction of the phenolic hydrogen is a possibility, leading to a phenoxyl radical. Chlorinated phenoxyl radicals are known to be relatively stable and can participate in further reactions.

Furthermore, under certain conditions, such as exposure to high temperatures or UV light in the presence of a radical initiator, C-H bonds on the methyl groups of the isopropyl moiety could undergo radical substitution. The reaction would proceed via a chain mechanism involving initiation, propagation, and termination steps. Additionally, oxidative coupling reactions involving the formation of phenoxyl radicals can lead to dehalogenation, where the chlorine atom is replaced.

| Reaction Type | Conditions | Potential Products |

| Radical Halogenation | N-Bromosuccinimide, UV light | Bromination at the methyl groups of the isopropyl side chain |

| Phenoxyl Radical Formation | Radical initiator (e.g., AIBN) | 2-Chloro-4-(2-hydroxypropan-2-yl)phenoxyl radical |

| Oxidative Coupling | Oxidizing enzymes or catalysts | Dimerized or polymerized products, potentially with some dehalogenation |

Theoretical and Computational Chemistry Analyses

Electronic Structure, Bonding Analysis, and Molecular Orbital Theory

The electronic structure of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol is fundamentally determined by the interplay of its constituent functional groups: a phenol (B47542) ring, a chlorine atom, and a 2-hydroxypropan-2-yl group. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties. scienceopen.comkarazin.uaresearchgate.net Standard approaches utilize functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties. scienceopen.comnih.gov

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity. karazin.uanih.gov For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom, reflecting their electron-donating nature. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scienceopen.comnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to identify sites for electrophilic and nucleophilic reactions. researchgate.net In this compound, the MEP would be expected to show negative potential (red/yellow regions) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be concentrated around the hydroxyl protons, highlighting them as sites for nucleophilic interaction.

Bonding analysis, often performed using Natural Bond Orbital (NBO) theory, would reveal details about charge delocalization and hyperconjugative interactions within the molecule. These interactions, such as the delocalization of oxygen's lone pair electrons into the aromatic ring's π-system, are fundamental to the characteristic reactivity of phenols.

Conformational Landscapes and Isomerism Studies

The structural flexibility of this compound gives rise to various possible conformations, primarily due to the rotation around single bonds. The most significant rotations would be around the C-O bond of the phenolic hydroxyl group and the C-C bond connecting the aromatic ring to the hydroxypropyl substituent. Computational methods are essential for mapping the potential energy surface and identifying the most stable conformers (energy minima) and the transition states between them. rsc.org

For the phenolic hydroxyl group, two primary planar conformations are possible: one where the O-H bond is oriented toward the ortho-chlorine substituent (cis) and one where it is oriented away (trans). The relative stability of these conformers is influenced by a balance of steric repulsion and potential intramolecular hydrogen bonding. Theoretical studies on ortho-substituted phenols have extensively investigated these preferences. rsc.orgacs.org

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Raman)

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT methods have become standard for accurately forecasting vibrational (IR, Raman) and NMR spectra. nih.gov

Vibrational Frequency Analysis and Mode Assignments

Vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized molecular geometry. These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities. scispace.com Due to the inherent approximations in the models (e.g., neglect of anharmonicity), the calculated frequencies are often systematically higher than experimental values and are typically corrected using a scaling factor. scispace.com

The analysis allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional vibrations of the functional groups. For this compound, characteristic vibrational modes can be predicted. The table below provides an illustrative example of the types of vibrational modes and their typical frequency ranges for substituted phenols.

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |

|---|---|---|

| O-H stretch (phenolic) | 3200-3650 | Stretching of the phenolic hydroxyl bond. scispace.com |

| O-H stretch (alkyl) | 3200-3650 | Stretching of the alcoholic hydroxyl bond. scispace.com |

| C-H stretch (aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C-H stretch (aliphatic) | 2850-3000 | Stretching of C-H bonds in the methyl groups. |

| C=C stretch (aromatic) | 1400-1600 | Stretching vibrations within the benzene ring framework. |

| O-H in-plane bend | 1150-1450 | In-plane bending of the hydroxyl groups. scispace.com |

| C-O stretch | 1000-1250 | Stretching of the carbon-oxygen single bonds. |

| C-Cl stretch | 600-800 | Stretching of the carbon-chlorine bond. |

Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. rsc.orgliverpool.ac.uk These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

For this compound, distinct signals would be predicted for each chemically non-equivalent proton and carbon atom.

¹H NMR: Aromatic protons would appear in the 6.5-8.0 ppm range, with their exact shifts and coupling patterns determined by the electronic effects of the substituents. chemicalbook.comchemicalbook.com The two methyl groups of the hydroxypropyl moiety would likely be equivalent, producing a singlet in the 1.0-2.0 ppm range. The hydroxyl protons would give rise to two separate signals, the chemical shifts of which can be highly dependent on solvent and concentration.

¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbon bearing the chlorine atom and the carbons bearing the hydroxyl groups would have characteristic shifts influenced by the electronegativity of the attached atoms. The quaternary and methyl carbons of the hydroxypropyl group would appear in the aliphatic region of the spectrum.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful framework for investigating the potential chemical reactions of this compound. By mapping the potential energy surface, it is possible to identify reaction pathways, locate transition state structures, and calculate activation energies. nih.gov This is particularly relevant for understanding its synthesis, degradation, and potential role in environmental or biological processes. nih.govacs.org

Studies on related chlorophenols have focused on mechanisms such as oxidation, radical formation, and dechlorination. nih.govnih.govresearchgate.net For instance, the reaction with hydroxyl radicals is a key degradation pathway in aqueous environments. nih.gov Computational modeling can determine which sites on the molecule are most susceptible to radical attack and elucidate the subsequent reaction steps. Calculations can also explore the thermodynamics and kinetics of reactions, such as the formation of phenoxyl radicals, which are key intermediates in the formation of pollutants like polychlorinated dibenzo-p-dioxins and furans. nih.govresearchgate.net

Intermolecular Interactions and Self-Assembly Phenomena

The functional groups on this compound enable a variety of intermolecular interactions that govern its physical properties and condensed-phase behavior. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, making hydrogen bonding a dominant interaction. acs.orgcapes.gov.br This could lead to the formation of dimers or larger hydrogen-bonded networks in the solid state or in non-polar solvents.

Computational studies can quantify the strength of these different interactions. By calculating the interaction energies of various molecular dimers and clusters, it is possible to predict the most likely modes of self-assembly. Such analyses are crucial for understanding crystallization behavior, solubility, and other macroscopic properties derived from molecular-level interactions. capes.gov.bramanote.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Single-Crystal X-ray Diffraction and Powder X-ray Diffraction for Solid-State Structure

Without access to the primary spectroscopic and crystallographic data for 2-Chloro-4-(2-hydroxypropan-2-yl)phenol, a scientifically rigorous discussion and the creation of the mandated data tables for each of these advanced analytical methodologies cannot be fulfilled.

Advanced Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within this compound. The vibrational modes of the molecule are sensitive to its chemical environment, allowing for a detailed analysis of its structure.

The FT-IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands, respectively, each corresponding to a specific molecular vibration. The key functional groups—hydroxyl (-OH), chloro (-Cl), and the aromatic ring—give rise to distinct spectral signatures.

Key Vibrational Modes and Their Significance:

O-H Stretching: The hydroxyl groups of the phenol (B47542) and the propan-2-ol moiety are expected to exhibit broad, strong absorption bands in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of these bands are highly indicative of hydrogen bonding. In a condensed phase, extensive intermolecular hydrogen bonding between the hydroxyl groups would lead to a significant broadening and red-shifting (lower frequency) of this band. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the propan-2-ol side chain is also a possibility that would influence the spectral features.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups of the propan-2-ol side chain are observed between 2850 and 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to a series of characteristic sharp bands in the 1450-1600 cm⁻¹ range. The substitution pattern on the ring influences the precise positions and intensities of these bands.

C-O Stretching: The C-O stretching vibrations of the phenolic and alcoholic hydroxyl groups are expected in the 1000-1250 cm⁻¹ region. The exact frequencies can help distinguish between the two types of C-O bonds.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Phenolic) | 3550-3600 (free), 3200-3500 (H-bonded) | Weak | Broadening indicates hydrogen bonding. |

| O-H Stretch (Alcoholic) | 3500-3550 (free), 3200-3400 (H-bonded) | Weak | Position and shape are sensitive to intermolecular interactions. |

| Aromatic C-H Stretch | 3030-3100 | Strong | Characteristic of the benzene ring. |

| Aliphatic C-H Stretch | 2850-2970 | Medium-Strong | Arises from the methyl groups. |

| Aromatic C=C Stretch | 1580-1610, 1470-1500 | Strong | Multiple bands are typical for substituted benzenes. |

| C-O Stretch (Phenolic) | 1200-1260 | Medium | Coupled with other ring vibrations. |

| C-O Stretch (Alcoholic) | 1050-1150 | Medium | Characteristic of the tertiary alcohol. |

| C-Cl Stretch | 650-750 | Strong | Position can be influenced by substitution. |

Note: The predicted frequencies are based on typical ranges for the respective functional groups and may vary based on the specific molecular environment and intermolecular interactions.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral variants are synthesized)

While this compound itself is an achiral molecule, the introduction of a chiral center, for instance, through stereospecific synthesis leading to chiral variants of a related structure, would necessitate the use of chiroptical spectroscopy for its characterization. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules.

Should a chiral analogue of this compound be synthesized, for example, by replacing one of the methyl groups on the propan-2-ol side chain with a different substituent, the resulting stereocenter would render the molecule chiral. The two enantiomers would be non-superimposable mirror images of each other.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength.

Enantiomeric Purity: Enantiomers exhibit equal and opposite CD signals. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Therefore, CD spectroscopy can be used as a sensitive method to determine the enantiomeric purity of a synthesized chiral compound.

Absolute Configuration: The sign and intensity of the Cotton effects (the peaks and troughs in a CD spectrum) are characteristic of the spatial arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods (such as time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral center can be determined. The electronic transitions of the aromatic chromophore, perturbed by the chiral center, would likely dominate the CD spectrum in the UV region.

Hypothetical CD Spectral Data for a Chiral Analogue of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (R-enantiomer) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (S-enantiomer) |

| 280 | +1500 | -1500 |

| 250 | -2500 | +2500 |

| 220 | +5000 | -5000 |

Note: This is a hypothetical representation to illustrate the principle of mirror-image CD spectra for enantiomers. The actual wavelengths and intensities would depend on the specific chiral derivative.

The synthesis and characterization of chiral variants would open avenues for studying stereoselective interactions with biological systems, a critical aspect in the development of new therapeutic agents and chiral catalysts.

Applications in Synthetic Chemistry As a Chemical Building Block or Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While specific, extensively documented pathways detailing the use of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol as a precursor for complex organic molecules are not widely reported in publicly available literature, its structure suggests several potential synthetic routes. The phenolic hydroxyl group can undergo etherification or esterification reactions, allowing for the introduction of diverse functionalities. The aromatic ring is susceptible to further electrophilic substitution, guided by the existing chloro and hydroxyl groups. Furthermore, the tertiary alcohol can be a site for dehydration to form an alkene, or substitution reactions under specific conditions. These potential reactions position it as a candidate for the multi-step synthesis of more intricate molecular architectures, although specific examples are not prevalent in current research.

Utility in the Development of Novel Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of catalysis. Phenolic compounds are often employed as scaffolds for ligands due to the coordinating ability of the oxygen atom and the tunability of the aromatic ring. In principle, this compound could serve as a foundational structure for new ligands. The phenolic oxygen, in conjunction with other strategically introduced donor atoms, could form a chelate with a metal center. The chloro and isopropyl groups on the phenyl ring could influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. However, at present, there is a lack of specific research articles or patents that explicitly describe the synthesis and application of catalytic ligands derived from this compound.

Role as a Monomer or Component in Polymer Synthesis

Phenolic derivatives are important monomers in the synthesis of various polymers, such as phenolics, polycarbonates, and polyesters. The bifunctional nature of this compound, possessing both a phenolic hydroxyl and a tertiary alcohol, suggests its potential as a monomer or a co-monomer in polymerization reactions. The phenolic hydroxyl group could participate in condensation polymerization. The presence of the chloro-substituent could impart specific properties, such as flame retardancy or altered chemical resistance, to the resulting polymer. Despite this potential, there is currently no significant body of research demonstrating the use of this compound in polymer synthesis.

Application in the Construction of Advanced Functional Materials (e.g., Dyes, Pigments, Specialty Chemicals)

The chromophoric nature of substituted phenols makes them valuable intermediates in the synthesis of dyes and pigments. The process often involves diazotization and coupling reactions to form azo compounds, which are a large class of colorants. The electron-donating hydroxyl group and the electron-withdrawing chloro group on the aromatic ring of this compound could influence the color and fastness properties of a resulting azo dye. Phenols are also established intermediates in the synthesis of a variety of specialty chemicals. While the structure of this compound is suggestive of its potential in these areas, specific examples of its use in the production of dyes, pigments, or other advanced functional materials are not readily found in the current scientific literature.

Environmental Chemical Transformation and Fate Abiotic Processes

Photolytic Degradation Pathways under Simulated Environmental Conditions

There is no available research specifically investigating the photolytic degradation of 2-Chloro-4-(2-hydroxypropan-2-yl)phenol.

Direct Photolysis Mechanisms

No studies have been identified that examine the direct photolysis of this compound. Therefore, information regarding the specific wavelengths of light it absorbs and the subsequent quantum yields of its degradation is unavailable.

Hydrolytic Stability and Degradation Kinetics

There is a lack of published data on the hydrolytic stability of this compound across a range of environmentally relevant pH values. As such, its hydrolysis rate constants and half-life under various conditions have not been determined.

Oxidation and Reduction Mechanisms in Aquatic and Terrestrial Chemical Environments

No specific studies on the oxidation or reduction of this compound in aquatic or terrestrial environments have been found. The influence of common environmental oxidants (e.g., manganese oxides) or reductants on its transformation remains uninvestigated.

Identification and Characterization of Abiotic Transformation Products

Due to the absence of studies on the degradation of this compound, none of its abiotic transformation products have been identified or characterized.

Future Research Directions and Uncharted Territories

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to 2-Chloro-4-(2-hydroxypropan-2-yl)phenol is a primary area for future investigation. While traditional multi-step syntheses could likely be devised based on classical organic reactions, the exploration of unconventional routes could offer significant advantages in terms of yield, selectivity, and sustainability.

Potential Research Directions:

Direct C-H Functionalization: Investigating the direct installation of the 2-hydroxypropan-2-yl group onto 2-chlorophenol (B165306) through transition-metal-catalyzed C-H activation would represent a highly atom-economical approach.

Photoredox Catalysis: Light-mediated reactions could offer mild and selective methods for the key bond-forming steps, potentially avoiding harsh reagents and high temperatures.

Flow Chemistry: Continuous flow synthesis could enable precise control over reaction parameters, improving safety and scalability for the production of this compound.

Biocatalysis: The use of engineered enzymes could provide a highly selective and environmentally friendly route to this compound or its precursors.

Discovery of Novel Reactivity Profiles and Catalytic Applications

The unique combination of a halogenated aromatic ring, a phenolic hydroxyl group, and a tertiary alcohol suggests a rich and varied reactivity profile for this compound. Understanding its behavior in different chemical transformations could lead to its application as a versatile building block or a novel catalyst.

Areas for Investigation:

Polymer Chemistry: The phenolic and alcohol functionalities could be utilized in the synthesis of novel polymers, such as polyesters or polycarbonates, with potentially unique thermal or mechanical properties.

Ligand Development: The compound could serve as a ligand for transition metal catalysts, with the chloro and hydroxyl groups coordinating to the metal center and influencing its catalytic activity and selectivity.

Medicinal Chemistry: The substituted phenol (B47542) moiety is a common feature in biologically active molecules. The compound could be used as a scaffold for the synthesis of new pharmaceutical candidates.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Potential Applications of AI and ML:

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of this compound and its derivatives, guiding experimental efforts towards the most promising applications. crimsonpublishers.com

Reaction Optimization: AI algorithms can be used to optimize synthetic routes by predicting reaction outcomes under different conditions, thereby reducing the time and resources required for experimental work.

Generative Models for Novel Ligands: Generative AI can be employed to design novel ligands based on the this compound scaffold for specific catalytic applications. rsc.org

Development of Sustainable Production Methods

In an era of increasing environmental awareness, the development of sustainable and green production methods for all chemicals is of paramount importance. Future research on this compound should prioritize environmentally benign synthetic strategies.

Key Sustainability Goals:

Use of Renewable Feedstocks: Investigating the synthesis of the compound from bio-based starting materials instead of petroleum-derived precursors.

Green Solvents: Employing water or other environmentally friendly solvents to replace hazardous organic solvents in the synthesis and purification processes.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of any catalysts employed in the synthesis. google.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain a deeper understanding of the synthesis and reactivity of this compound, the use of advanced spectroscopic techniques for real-time reaction monitoring will be crucial. These methods provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.

Applicable Spectroscopic Techniques:

| Spectroscopic Technique | Information Gained |

| In-situ Infrared (IR) Spectroscopy | Real-time tracking of the concentration of reactants, products, and key functional groups. |

| Raman Spectroscopy | Complementary vibrational information, particularly useful for reactions in aqueous media. |

| Process NMR Spectroscopy | Detailed structural information on species present in the reaction mixture, enabling the identification of intermediates and byproducts. |

| Mass Spectrometry | Monitoring of reaction progress and identification of low-concentration species. |

By employing these advanced analytical tools, researchers can gain a comprehensive understanding of the chemical processes involving this compound, facilitating the optimization of its synthesis and the discovery of its novel applications.

Q & A

Q. Example protocol :

Start with 4-(2-hydroxypropan-2-yl)phenol.

Chlorinate at position 2 using Cl₂ gas or SOCl₂ under inert conditions.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. Yield optimization :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Reaction time | 4–6 hrs | >90% (HPLC) |

| Catalyst loading | 10–15 mol% | Minimal byproducts |

| Workup pH | 6.5–7.0 | Prevents hydrolysis |

Basic: Which spectroscopic techniques are most effective for structural elucidation, and how can data resolve ambiguities?

Answer:

- NMR :

- IR : O-H stretching (3200–3500 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., hydroxypropan-2-yl conformation) using SHELXL refinement .

Case study : Conflicting NOESY data for hydroxypropan-2-yl orientation was resolved via X-ray diffraction, revealing a gauche conformation .

Advanced: How do hydrogen-bonding networks influence crystallographic packing and solubility?

Answer:

The compound’s phenolic -OH and hydroxypropan-2-yl groups form intermolecular hydrogen bonds, dictating crystal morphology and solubility:

-

Graph set analysis : Etter’s notation identifies patterns (e.g., R₂²(8) motifs) in hydrogen-bonded dimers .

-

Solubility trends :

Solvent H-bond Acceptors Solubility (mg/mL) Water High 0.5 DMSO Moderate 25.3 Ethanol Low 12.7

Hydrogen bonding reduces solubility in polar protic solvents due to strong intermolecular interactions .

Advanced: What computational approaches model the electronic structure and reaction mechanisms of this compound?

Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulates hydrogen-bonding dynamics in aqueous solutions .

Case study : DFT predicted a 15 kJ/mol energy barrier for hydroxypropan-2-yl rotation, validated by variable-temperature NMR .

Advanced: How can discrepancies in crystallographic refinement (e.g., SHELXL vs. Olex2) be resolved?

Answer:

Q. Resolution strategy :

Cross-validate with spectroscopic data (e.g., NMR/IR).

Apply Hirshfeld surface analysis to identify weak interactions missed by automated refinement .

Basic: What are the pH-dependent reactivity trends for this compound?

Answer:

- Acidic conditions (pH < 3) : Protonation of phenolic -OH reduces nucleophilicity, slowing etherification.

- Basic conditions (pH > 10) : Deprotonation enhances reactivity in SNAr reactions (e.g., displacement of Cl⁻) .

Q. Reactivity table :

| pH | Dominant Species | Reactivity with R-X |

|---|---|---|

| 2–4 | Neutral phenol | Low |

| 8–10 | Phenoxide ion | High (k = 0.15 s⁻¹) |

| >12 | Degradation (quinone formation) | N/A |

Advanced: How does this compound interact with biological macromolecules, and what assays validate these interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.